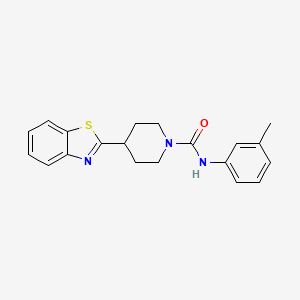

4-(1,3-benzothiazol-2-yl)-N-(3-methylphenyl)piperidine-1-carboxamide

Description

4-(1,3-Benzothiazol-2-yl)-N-(3-methylphenyl)piperidine-1-carboxamide (CAS: 478256-76-7) is a piperidine-based carboxamide derivative featuring a benzothiazole moiety and a 3-methylphenyl substituent. Its molecular formula is C20H21N3OS, with a molecular weight of 351.47 g/mol . The benzothiazole group is known for its role in medicinal chemistry, particularly in anticancer and enzyme inhibition applications, while the 3-methylphenyl group contributes hydrophobic interactions that may enhance membrane permeability .

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-(3-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-14-5-4-6-16(13-14)21-20(24)23-11-9-15(10-12-23)19-22-17-7-2-3-8-18(17)25-19/h2-8,13,15H,9-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJXNYNXUJLCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1,3-benzothiazol-2-yl)-N-(3-methylphenyl)piperidine-1-carboxamide, also known by its CAS number 62256-33-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 351.46 g/mol

- CAS Number : 62256-33-1

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain. AChE inhibitors are particularly relevant in the treatment of Alzheimer's disease .

- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest .

Biological Activity Overview

The following table summarizes the biological activities reported for 4-(1,3-benzothiazol-2-yl)-N-(3-methylphenyl)piperidine-1-carboxamide:

Study 1: Acetylcholinesterase Inhibition

In a study evaluating the AChE inhibitory activity, the compound demonstrated significant inhibition in rat cerebral cortex samples, suggesting its potential as a therapeutic agent for Alzheimer's disease. The IC value was recorded at 8.48 µM, indicating promising efficacy compared to existing AChE inhibitors .

Study 2: Anticancer Activity

Research on the cytotoxic effects against MCF-7 breast cancer cells revealed that 4-(1,3-benzothiazol-2-yl)-N-(3-methylphenyl)piperidine-1-carboxamide induced apoptosis and arrested the cell cycle at the G1 phase. This study highlighted an IC value of 15.63 µM, showcasing its potential as an anticancer agent .

Study 3: Antimicrobial Properties

The compound was also investigated for its antimicrobial properties against Acinetobacter baumannii and Pseudomonas aeruginosa, both critical pathogens listed by WHO. Although specific IC values were not provided, the results indicated significant antimicrobial activity .

Scientific Research Applications

Biological Activities

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 4-(1,3-benzothiazol-2-yl)-N-(3-methylphenyl)piperidine-1-carboxamide can induce apoptosis in various cancer cell lines, including colon and breast cancer cells . The mechanism often involves the inhibition of specific pathways critical for cancer cell survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections caused by resistant bacterial strains.

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal investigated the anticancer efficacy of similar compounds against human colorectal carcinoma (HCT116) cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), showcasing their potential as effective anticancer agents .

Case Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial properties of related compounds against Mycobacterium tuberculosis and other pathogens. The findings revealed significant activity against these bacteria, suggesting that modifications to the benzothiazole structure could enhance antimicrobial potency .

Comparison with Similar Compounds

Positional Isomers: Substituent Effects

The compound 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide (CAS: 478081-76-4) is a positional isomer of the target compound, differing only in the methyl group’s position on the phenyl ring (para vs. meta). While both share identical molecular weights (351.47 g/mol) and benzothiazole-piperidine scaffolds, the substituent position can significantly alter binding affinity and metabolic stability. Meta-substituted aromatic rings often exhibit superior steric compatibility with enzyme active sites compared to para-substituted analogs, suggesting enhanced bioactivity for the target compound .

Heterocycle Variants: Benzimidazolone vs. Benzothiazole

N-(3-Chlorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (compound 3, ) replaces the benzothiazole with a benzimidazolone group and introduces a 3-chlorophenyl substituent. However, the electron-withdrawing chloro substituent could reduce solubility compared to the methyl group in the target compound.

Urea vs. Carboxamide Linkages

N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea (compound 9, ) shares the benzothiazole and 3-methylphenyl groups but employs a urea linkage instead of a carboxamide. Ureas typically exhibit stronger hydrogen-bonding interactions, which may enhance binding affinity but reduce metabolic stability due to susceptibility to hydrolysis. In contrast, the carboxamide group in the target compound offers a balance between binding efficiency and pharmacokinetic resilience .

Piperazine vs. Piperidine Scaffolds

The compound N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide () replaces the piperidine ring with a piperazine scaffold conjugated to a pyridine group. The pyridine moiety may introduce metal-coordination capabilities, which are absent in the target compound’s structure .

Research Findings and Implications

- Anticancer Potential: Benzothiazole derivatives, including the target compound, are frequently investigated for anticancer activity due to their ability to intercalate DNA or inhibit kinases .

- Enzyme Inhibition : The benzimidazolone analog () demonstrates potent inhibition of 8-Oxo enzymes, suggesting that the target compound’s benzothiazole group could be optimized for similar targets with modified selectivity .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for urea derivatives (e.g., isocyanate reactions, ), though piperidine intermediates may require multi-step protocols .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the benzothiazole and piperidine moieties. Key signals include piperidine CH₂ groups (δ 2.5–3.5 ppm) and carboxamide NH (δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns consistent with the proposed structure .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at λ = 254 nm .

What strategies are recommended for resolving contradictions in reported biological activities of structurally similar benzothiazole derivatives?

Q. Advanced

- Structure-Activity Relationship (SAR) analysis : Systematically modify substituents (e.g., methyl groups on the phenyl ring) and compare IC₅₀ values across assays .

- Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and ensure consistent cell lines/pH conditions to reduce variability .

- Meta-analysis : Use statistical tools to aggregate data from multiple studies, identifying outliers due to methodological differences (e.g., solvent used in cell viability assays) .

How can Design of Experiments (DOE) methodologies be applied to troubleshoot low yields in multi-step syntheses?

Q. Advanced

- Screening experiments : Identify critical factors (e.g., reaction time, catalyst loading) using Plackett-Burman designs .

- Response Surface Methodology (RSM) : Optimize interdependent variables (temperature, stoichiometry) to maximize yield. For example, a central composite design can model non-linear relationships in carboxamide formation .

- Case study : A 2³ factorial design resolved low yields in a benzothiazole coupling step by identifying optimal DMF/NaH ratios (3:1) at 100°C .

What purification methods are commonly employed for isolating piperidine carboxamide derivatives?

Q. Basic

- Flash chromatography : Silica gel with gradient elution (hexane/ethyl acetate) to separate polar intermediates .

- Recrystallization : Use ethanol/water mixtures for final product crystallization, enhancing purity to >98% .

- HPLC prep-scale : For challenging separations, employ C18 columns with acetonitrile/water gradients .

In designing assays to evaluate enzyme inhibitory potential, what factors ensure reproducibility?

Q. Advanced

- Substrate concentration : Maintain Km values (e.g., ATP at 10 µM for kinase assays) to avoid saturation artifacts .

- Negative controls : Include DMSO vehicle controls to assess solvent interference (<1% v/v) .

- Data normalization : Express inhibition as % activity relative to untreated controls, using triplicate measurements to calculate SEM .

How do structural modifications at the benzothiazole 2-position influence pharmacokinetic properties?

Q. Advanced

- Lipophilicity adjustments : Introducing electron-withdrawing groups (e.g., Cl) at the 2-position increases logP, enhancing membrane permeability but potentially reducing solubility .

- Metabolic stability : Methyl or methoxy substituents reduce CYP450-mediated oxidation, improving half-life in hepatic microsome assays .

- Case study : A 2-thiophene analog showed 3-fold higher bioavailability in rat models compared to the parent compound due to reduced first-pass metabolism .

What analytical validations are critical when confirming biological activity data with conflicting literature reports?

Q. Advanced

- Dose-response curves : Generate full curves (e.g., 0.1–100 µM) to calculate accurate IC₅₀ values, ensuring R² > 0.95 for linear regions .

- Counter-screening : Test against related off-target enzymes (e.g., kinase panels) to confirm selectivity .

- Orthogonal assays : Validate findings using both biochemical (e.g., fluorescence polarization) and cellular (e.g., Western blot) approaches .

How can computational modeling guide the design of novel benzothiazole-piperidine hybrids?

Q. Advanced

- Docking studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase ATP pockets). Focus on hydrogen bonding with hinge regions .

- QSAR models : Train models on datasets of IC₅₀ values to prioritize substituents with predicted high activity .

- ADMET prediction : SwissADME or ADMETlab to estimate solubility, permeability, and toxicity risks early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.